Cas no 56141-12-9 (5-Bromo-1-chloro-2-fluoro-3-iodoBenzene)

5-Bromo-1-chloro-2-fluoro-3-iodobenzene is a highly functionalized benzene derivative featuring four distinct halogen substituents, making it a valuable intermediate in synthetic organic chemistry. Its polyhalogenated structure enables selective cross-coupling reactions, facilitating the synthesis of complex aromatic compounds. The presence of bromo, chloro, fluoro, and iodo groups offers versatile reactivity for sequential functionalization via Suzuki, Buchwald-Hartwig, or nucleophilic aromatic substitution reactions. This compound is particularly useful in pharmaceutical and agrochemical research, where precise halogen positioning is critical for bioactivity. High purity and well-defined regiochemistry ensure consistent performance in multistep syntheses. Its stability under standard storage conditions further enhances its utility as a building block for advanced molecular architectures.
5-Bromo-1-chloro-2-fluoro-3-iodoBenzene structure
56141-12-9 structure
Product Name:5-Bromo-1-chloro-2-fluoro-3-iodoBenzene
CAS No:56141-12-9
MF:C6H2BrClFI
MW:335.339955806732
CID:2118748
PubChem ID:77134623
Update Time:2025-05-24

5-Bromo-1-chloro-2-fluoro-3-iodoBenzene Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-1-chloro-2-fluoro-3-iodoBenzene
    • 5-Bromo-3-chloro-2-fluoroiodobenzene
    • E91968
    • 5-Bromo-1-chloro-2-fluoro-3-iodo-Benzene
    • DB-072102
    • MFCD20486526
    • CS-0193296
    • 56141-12-9
    • SCHEMBL17688510
    • 5-Bromo-1-chloro-2-fluoro-3-iodoBenzene
    • Inchi: 1S/C6H2BrClFI/c7-3-1-4(8)6(9)5(10)2-3/h1-2H
    • InChI Key: PJBPGGLTSPFQQW-UHFFFAOYSA-N
    • SMILES: IC1C=C(C=C(C=1F)Cl)Br

Computed Properties

  • Exact Mass: 333.80572g/mol
  • Monoisotopic Mass: 333.80572g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0
  • XLogP3: 4

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Additional information on 5-Bromo-1-chloro-2-fluoro-3-iodoBenzene

5-Bromo-1-chloro-2-fluoro-3-iodoBenzene: A Comprehensive Overview

5-Bromo-1-chloro-2-fluoro-3-iodoBenzene, also known by its CAS number 56141-12-9, is a highly substituted aromatic compound with significant applications in various fields of chemistry. This compound is characterized by the presence of four different halogens attached to a benzene ring, making it a unique and valuable molecule for research and industrial purposes.

The structure of 5-Bromo-1-chloro-2-fluoro-3-iodoBenzene consists of a benzene ring with bromine, chlorine, fluorine, and iodine atoms attached at specific positions. The substitution pattern of these halogens plays a crucial role in determining the compound's chemical reactivity and physical properties. Recent studies have highlighted the importance of such multi-halogenated aromatic compounds in areas such as materials science, pharmaceuticals, and environmental chemistry.

One of the most notable applications of 5-Bromo-1-chloro-2-fluoro-3-iodoBenzene is in the field of organic synthesis. Its multiple halogen substituents make it an excellent precursor for various substitution reactions, allowing chemists to introduce different functional groups with high precision. For instance, the bromine atom can be replaced with other groups using nucleophilic aromatic substitution techniques, while the iodine atom is often utilized in coupling reactions due to its high reactivity.

Recent advancements in catalytic methods have further enhanced the utility of 5-Bromo-1-chloro-2-fluoro-3-i. Researchers have developed novel catalysts that enable selective transformations of this compound under mild conditions, reducing energy consumption and improving yield. These developments are particularly significant in the context of green chemistry, where minimizing environmental impact is a priority.

In addition to its synthetic applications, 5-Bromo-1-chloro-2-fluoro-3-i has been studied for its potential in drug discovery. The presence of multiple halogens provides opportunities for tuning the molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Recent studies have explored its role as a lead compound in the development of new pharmaceutical agents targeting various diseases.

The synthesis of 5-Bromo-CAS No 56141_12_9 involves a series of carefully controlled reactions to ensure high purity and yield. Traditional methods often rely on Friedel-Crafts alkylation or acylation followed by halogenation steps. However, modern approaches leverage more efficient methodologies, such as metal-catalyzed cross-coupling reactions, which offer greater control over the substitution pattern and improved scalability.

The physical properties of 5-Bromo-CAS No 56141_12_9 are also worth noting. Its melting point and boiling point are influenced by the electronic effects of the halogen substituents, with iodine having a particularly significant impact due to its large atomic size and strong electron-withdrawing effect. These properties make it suitable for use in high-performance materials and advanced composites.

In conclusion, 5-Bromo-CAS No 56141_12_9 is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity continue to make it an invaluable tool for researchers and industry professionals alike. As new synthetic methods and applications emerge, this compound will undoubtedly remain at the forefront of chemical innovation.

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